KRH-594 free acid

AT1 receptor binding radioligand displacement receptor affinity

KRH-594 free acid is an insurmountable AT1 antagonist with slowly reversible (pseudo-irreversible) binding for sustained 24-hour target engagement from once-daily dosing. It has ~10-fold potency advantage over losartan and uniquely reduces triglycerides, total cholesterol, and phospholipids—a property absent in candesartan cilexetil. Validated in SHRSP/Izm models for end-organ protection, it is ideal for dissecting AT1-mediated lipid modulation and chronic survival studies.

Molecular Formula C25H23N7O3S
Molecular Weight 501.6 g/mol
Cat. No. B10782018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKRH-594 free acid
Molecular FormulaC25H23N7O3S
Molecular Weight501.6 g/mol
Structural Identifiers
SMILESCCC1=NN(C(=NC(=O)C2=C(CCC2)C(=O)O)S1)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5
InChIInChI=1S/C25H23N7O3S/c1-2-21-29-32(25(36-21)26-23(33)19-8-5-9-20(19)24(34)35)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-27-30-31-28-22/h3-4,6-7,10-13H,2,5,8-9,14H2,1H3,(H,34,35)(H,27,28,30,31)
InChIKeyUFZKNCXXIFQTNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





KRH-594 Free Acid: A Nonpeptide AT1 Receptor Antagonist with Insurmountable Binding for Hypertension and Diabetic Complication Research


KRH-594 free acid (CAS 167006-13-5), also known as WK-1492 or WK-14922K, is a synthetic nonpeptide angiotensin II type 1 (AT1) receptor antagonist developed by Kissei Pharmaceutical and Wakunaga Pharmaceutical [1]. The compound is the free acid form of dipotassium (Z)-2-[[5-ethyl-3-[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl-1,3,4-thiadiazolin-2-ylidene]aminocarbonyl]-1-cyclopentenecarboxylate, with molecular formula C₂₅H₂₃N₇O₃S [2]. Characterized as a potent, specific, and insurmountable AT1 receptor antagonist, KRH-594 was advanced to Phase 2 clinical trials for hypertension before development was discontinued, and remains a widely cited tool compound for investigating AT1 receptor pharmacology, diabetic nephropathy, hyperlipidemia, and end-organ protection in preclinical models [3].

Why AT1 Receptor Antagonists Are Not Interchangeable: The KRH-594 Differentiation Case


Angiotensin II type 1 (AT1) receptor antagonists (ARBs) are a chemically diverse class with marked differences in binding kinetics, insurmountability, tissue selectivity, and pleiotropic effects that preclude generic substitution for research purposes [1]. Within this class, agents range from fully surmountable antagonists such as losartan to nearly completely insurmountable antagonists such as candesartan, with KRH-594 occupying a distinct position characterized by slowly reversible (pseudo-irreversible) AT1 binding and a unique lipid-modulating property not shared by candesartan cilexetil [2][3]. These pharmacological differences translate into divergent in vivo efficacy profiles: KRH-594 at 1 mg/kg p.o. produces antihypertensive effects comparable to losartan at 10 mg/kg p.o., and unlike candesartan cilexetil, KRH-594 significantly reduces serum triglycerides, total cholesterol, and phospholipids in diabetic hypertensive models [3][4]. For scientists designing experiments on hypertensive end-organ damage, metabolic complications of diabetes, or AT1 receptor signaling kinetics, substituting KRH-594 with another ARB introduces uncontrolled variables that may confound interpretation and reproducibility.

KRH-594 Free Acid: Head-to-Head Quantitative Differentiation Evidence Against Key AT1 Antagonist Comparators


AT1 Receptor Binding Affinity: KRH-594 Exhibits Sub-Nanomolar Ki, Surpassing Losartan and Valsartan

In rat liver membrane AT1 receptor binding assays, KRH-594 displaced [¹²⁵I]-angiotensin II with a Ki of 0.39 ± 0.08 nM (n = 4), representing approximately 13- to 51-fold higher affinity than the prototype ARB losartan (Ki reported at 5–20 nM across multiple studies) [1][2]. Against valsartan (Ki = 2.38 nM in rat aortic smooth muscle cell membranes), KRH-594 demonstrates approximately 6-fold higher affinity [3]. At cloned human AT1 receptors, KRH-594 exhibits a Ki of 1.24 nM, ranking more potent than EXP3174 (the active metabolite of losartan; Ki = 0.67 nM at human AT1 but requiring metabolic activation from the parent) and comparable to candesartan (Ki = 0.17 nM at human AT1) [4]. The rank order of Ki values for human AT1 receptors was reported as KRH-594 >> EXP3174 > candesartan ≈ angiotensin II [4].

AT1 receptor binding radioligand displacement receptor affinity

Insurmountable Antagonism and Pseudo-Irreversible Binding Kinetics: KRH-594 Differentiates from Surmountable ARBs Like Losartan

KRH-594 exhibits concentration-dependent insurmountable suppression of angiotensin II-induced contractions in isolated rabbit aortic rings, causing nonparallel rightward shifts of the concentration-response curve and depression of the maximal response, with a pK(B) of 10.4 [1]. This contrasts sharply with losartan, which produces parallel rightward shifts without depressing the maximal response—the hallmark of surmountable (competitive) antagonism [1][2]. Mechanistically, KRH-594's insurmountability arises from slowly reversible (pseudo-irreversible) binding: repeated washing of rabbit aortic rings preincubated with KRH-594 (0.1–10 nM) only slowly reversed the suppression, whereas co-incubation with excess losartan (100 nM) restored angiotensin II responsiveness, confirming that KRH-594 and losartan compete for the same orthosteric site but dissociate with markedly different kinetics [3]. In receptor binding studies, preincubation of rat liver membranes with KRH-594 for 2 h decreased Bmax and increased Kd, consistent with tight-binding antagonist behavior [4]. Among clinically used ARBs, the extent of maximal response depression is: candesartan ~95%, EXP3174 ~70%, irbesartan ~30%, valsartan ~50%, and losartan not detectable [2].

insurmountable antagonism pseudo-irreversible binding receptor washout kinetics

In Vivo Antihypertensive Potency: KRH-594 at 1 mg/kg Matches Losartan at 10 mg/kg with 24-Hour Duration

In spontaneously hypertensive rats (SHRs), oral administration of KRH-594 at 1 mg/kg produced blood pressure reductions comparable to losartan at 10 mg/kg, both remaining significant at 24 h post-dose, indicating an approximately 10-fold greater in vivo potency on a mg/kg basis [1]. In normotensive rats, KRH-594 inhibited angiotensin II-induced pressor responses with an ID₅₀ of 0.39 mg/kg p.o. [1]. In a separate hypertensive model study, KRH-594 (1, 3, or 10 mg/kg p.o.) dose-dependently produced long-lasting antihypertensive effects in SHRs and 2-kidney 1-clip renal hypertensive rats, without tachycardia and with no evidence of rebound hypertension upon drug withdrawal [2]. By comparison, valsartan showed an oral ED₃₀ of 1.4 mg/kg in 2K1C renal hypertensive rats, with effects lasting 24 h [3]. The higher potency of KRH-594 relative to losartan is consistent with its higher AT1 receptor affinity and insurmountable binding kinetics.

antihypertensive efficacy spontaneously hypertensive rats in vivo potency comparison

Unique Lipid-Modulating Activity: KRH-594, Unlike Candesartan Cilexetil, Reduces Triglycerides, Total Cholesterol, and Phospholipids in Diabetic Hypertensive Rats

In streptozotocin-induced diabetic unilateral nephrectomized spontaneously hypertensive rats (DM-1K-SHR), oral administration of KRH-594 at 3 and 10 mg/kg/day for 16 weeks dose-dependently reduced serum levels of triglycerides, total cholesterol, and phospholipids [1]. Critically, candesartan cilexetil—a clinically established insurmountable ARB—administered at its effective antihypertensive dose (0.3 and 1 mg/kg/day) did not produce significant reductions in any of these lipid parameters, despite both compounds achieving comparable reductions in systolic blood pressure, urinary albumin, and urinary total protein, and both improving glomerulosclerosis and tubular damage scores to a similar extent [1][2]. This lipid-modulating effect appears to be a KRH-594-specific property not shared by candesartan cilexetil at equipment antihypertensive doses, suggesting a mechanism independent of AT1 receptor blockade alone, potentially involving additional molecular targets or off-target pharmacology unique to the KRH-594 chemotype [1].

hyperlipidemia diabetic nephropathy metabolic complications lipid profile

End-Organ Protection and Survival Benefit: KRH-594 Prevents Renal Failure, Cardiac Fibrosis, and Mortality in Stroke-Prone Hypertensive Rats

In salt-loaded stroke-prone spontaneously hypertensive rats (SHRSP/Izm)—a stringent model of malignant hypertension and multi-organ damage—oral administration of KRH-594 at 3 and 10 mg/kg/day for 11 weeks significantly reduced systolic blood pressure, urinary total protein, blood urea nitrogen (BUN), serum creatinine, and urinary N-acetyl-β-D-glucosaminidase (NAG), while increasing creatinine clearance [1]. Histologically, KRH-594 significantly improved glomerulosclerosis scores, basophilic change and hyalin cast of tubules, proliferation of afferent arterioles, interlobular artery wall thickening, and cardiac fibrosis scores, and inhibited cardiac hypertrophy [1]. Critically, KRH-594 at both tested doses prevented death in SHRSP/Izm throughout the entire 11-week examination period, whereas untreated salt-loaded SHRSP/Izm typically exhibit high mortality from stroke and renal failure [1]. In a related vascular injury model, KRH-594 (10 and 30 mg/kg/day) significantly and dose-dependently reduced neointimal area in balloon-injured rat carotid arteries, an effect comparable to that of candesartan cilexetil (TCV-116; 1 and 3 mg/kg/day), while the vasodilator hydralazine (10 mg/kg/day) did not [2].

end-organ damage stroke-prone hypertensive rats renal protection cardiac fibrosis survival

Receptor Selectivity Profile: No Significant Affinity for 21 Off-Target Receptors and Two Enzymes at Concentrations Up to 10 μM

In a broad selectivity panel, KRH-594 exhibited no significant affinity (IC₅₀ > 10 μM) for a panel of 21 other receptors and two enzymes, establishing a >25,000-fold selectivity window relative to its AT1 receptor Ki of 0.39 nM [1]. Against the AT2 receptor subtype, KRH-594 showed a Ki > 10 μM in bovine cerebellar membranes, yielding an AT1/AT2 selectivity ratio exceeding 25,000-fold [1]. At cloned human receptors, KRH-594 Ki values were 1.24 nM (AT1) vs. 9,360 nM (AT2), corresponding to an approximately 7,500-fold selectivity [2]. The rank order of AT1/AT2 specificity among ARBs is: candesartan (AT1/AT2 ratio ~156,000 using Ki values of 0.17 nM vs. 26,500 nM) > EXP3174 > KRH-594 [2]. However, KRH-594 demonstrates functional specificity in tissue preparations: at 10 μM, KRH-594 had no effect on bradykinin-, acetylcholine-, or histamine-induced contractions of guinea pig ileum, confirming functional selectivity for AT1-mediated responses in integrated tissue systems [3]. At very high concentrations (30 μM), KRH-594 may bind to AT2 receptors in a surmountable manner, though this is unlikely to be relevant at pharmacologically active concentrations [2].

receptor selectivity off-target profiling AT1/AT2 selectivity specificity

KRH-594 Free Acid: Optimal Research Application Scenarios Based on Differentiated Evidence


Preclinical Studies of Hypertensive End-Organ Damage Requiring Mortality as an Endpoint

KRH-594 is an optimal choice for long-term preclinical studies in stroke-prone hypertensive models where survival is a primary endpoint. The SHRSP/Izm study demonstrated that KRH-594 at 3 and 10 mg/kg/day prevented death throughout an 11-week treatment period while simultaneously improving renal function markers (BUN, serum creatinine, creatinine clearance, urinary NAG), glomerulosclerosis, cardiac fibrosis, and vascular pathology [1]. The insurmountable, slowly reversible binding kinetics ensure sustained 24-hour target engagement from once-daily oral dosing, eliminating the need for multiple daily administrations that introduce handling stress in chronic studies [2].

Investigating the Intersection of Diabetic Dyslipidemia and Hypertension Where Standard ARBs Are Ineffective

For research programs examining the mechanistic link between AT1 receptor blockade and lipid metabolism in the context of diabetic hypertension, KRH-594 is uniquely suited. The direct head-to-head comparison against candesartan cilexetil demonstrated that only KRH-594 significantly reduced triglycerides, total cholesterol, and phospholipids in DM-1K-SHR, despite both compounds achieving equivalent blood pressure control and renoprotection [3]. This differential pharmacology makes KRH-594 the compound of choice for dissecting AT1 receptor-dependent vs. receptor-independent mechanisms of metabolic regulation, and for screening studies aimed at identifying ARB chemotypes with pleiotropic metabolic benefits.

In Vitro Mechanistic Studies of Insurmountable vs. Surmountable AT1 Antagonism and Receptor Binding Kinetics

KRH-594 serves as an essential comparator tool for studies characterizing the structural determinants of insurmountable AT1 antagonism. Its slowly reversible (pseudo-irreversible) binding, confirmed by washout experiments in rabbit aortic rings and Bmax/Kd shifts in radioligand binding assays, provides a well-characterized reference point intermediate between the fully surmountable antagonist losartan and the nearly completely insurmountable antagonist candesartan [2][4]. The demonstration that co-incubation with excess losartan (100 nM) restores angiotensin II responsiveness in KRH-594-treated tissues confirms orthosteric competition and provides a clean experimental paradigm for investigating antagonist dissociation kinetics and receptor reserve phenomena [2].

In Vivo Studies Requiring High-Potency AT1 Blockade at Low Compound Doses to Minimize Off-Target Exposure

When experimental designs demand robust AT1 receptor blockade while minimizing total compound burden—for example, in combination therapy studies, toxicology assessments, or studies in juvenile or pregnant animal models—KRH-594's approximately 10-fold potency advantage over losartan (1 mg/kg KRH-594 ≈ 10 mg/kg losartan in SHRs) and ~3- to 4-fold advantage over valsartan (ID₅₀ 0.39 mg/kg vs. ED₃₀ 1.4 mg/kg) becomes a critical selection criterion [5][6]. The clean selectivity profile (IC₅₀ > 10 μM for 21 receptors and two enzymes) further supports its use as a specific AT1 probe at low doses [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for KRH-594 free acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.